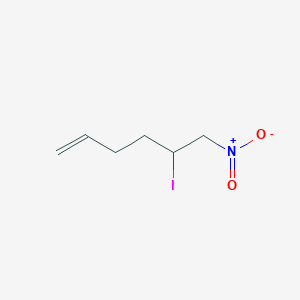

5-Iodo-6-nitrohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

61846-88-6 |

|---|---|

Molecular Formula |

C6H10INO2 |

Molecular Weight |

255.05 g/mol |

IUPAC Name |

5-iodo-6-nitrohex-1-ene |

InChI |

InChI=1S/C6H10INO2/c1-2-3-4-6(7)5-8(9)10/h2,6H,1,3-5H2 |

InChI Key |

DCFMLTCYXINVLQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C[N+](=O)[O-])I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Iodo 6 Nitrohex 1 Ene

Influence of the Nitro Group on Substrate Reactivity

The nitro group (—NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This electronic pull significantly modulates the electron density across the molecule, thereby activating it for specific types of reactions.

Activating Effect in Nucleophilic Addition Reactions

The strong electron-withdrawing nature of the nitro group is pivotal in activating the carbon-carbon double bond for nucleophilic attack. nih.govdoubtnut.com In haloarenes, for instance, the presence of a nitro group at the ortho or para positions increases the reactivity towards nucleophilic substitution by stabilizing the intermediate carbanion through resonance. sarthaks.comshaalaa.com Similarly, in 5-Iodo-6-nitrohex-1-ene, the nitro group enhances the electrophilicity of the double bond, making it susceptible to attack by nucleophiles. This activation is a key principle in facilitating conjugate addition reactions.

The nitro group's ability to stabilize an adjacent negative charge makes the protons on the carbon alpha to it (the C-6 position in this case) acidic. wikipedia.org This property is fundamental to reactions like the Henry reaction, where a nitroalkane reacts with a carbonyl compound. organic-chemistry.org

The Nitro Group as a Key Leaving Group in Elimination and Substitution Processes

Beyond its activating role, the nitro group can also function as a competent leaving group in certain chemical transformations. nih.gov In nucleophilic aromatic substitution reactions, the nitro group can be displaced by a nucleophile, particularly when the aromatic ring is electron-deficient. stackexchange.com This nucleofugacity is attributed to the stability of the departing nitrite (B80452) anion (NO₂⁻). The ability of the nitro group to act as a leaving group is significantly higher than that of halogens like iodine, bromine, and chlorine in some contexts. nih.gov This property enables the synthesis of a variety of polyfunctionalized compounds. nih.gov

Reactivity Profile of the Carbon-Carbon Double Bond in Iodo-nitroalkenes

The alkene moiety in this compound is electron-deficient due to the adjacent nitro group, which defines its characteristic reactivity.

Electrophilic Character of the Alkene Moiety

The carbon-carbon double bond in nitroalkenes possesses a distinct electrophilic nature. nih.govnih.gov The electron-withdrawing nitro group polarizes the π-system, rendering the β-carbon (C-5 in this compound, relative to the nitro group) electron-poor and thus a prime target for nucleophilic attack. This is in contrast to typical electron-rich alkenes that readily undergo electrophilic addition. savemyexams.comlibretexts.orgsavemyexams.com The electrophilicity of the nitroalkene moiety is a critical factor that allows for a range of synthetically useful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Conjugate Addition Reactions (Michael Additions) to Nitroalkenes

The pronounced electrophilic character of the β-carbon in nitroalkenes makes them excellent Michael acceptors. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated system, is a cornerstone reaction for this class of compounds. nih.govmdpi.comwikipedia.org In the case of this compound, a Michael donor (nucleophile) would attack the C-5 position. This reaction is a powerful tool for forming new carbon-carbon bonds in a mild and efficient manner. wikipedia.org The resulting nitroalkane products are highly versatile synthetic intermediates that can be converted into various other functional groups. researchgate.net

Asymmetric Michael Additions Utilizing Chiral Catalysis

Significant advancements have been made in rendering the Michael addition to nitroalkenes asymmetric, allowing for the stereoselective synthesis of chiral molecules. This is often achieved through the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts). mdpi.comresearchgate.net

Organocatalysis, in particular, has emerged as a powerful strategy for asymmetric Michael additions to nitroalkenes. mdpi.com Chiral amines and their derivatives, such as prolinamides, have been successfully employed to catalyze the addition of aldehydes and ketones to nitroalkenes with high levels of enantioselectivity. mdpi.comorganic-chemistry.org These catalysts operate by forming a transient chiral enamine with the carbonyl compound, which then attacks the nitroalkene in a stereocontrolled fashion. The catalyst's structure, including the presence of hydrogen-bond donors, can be fine-tuned to maximize stereoselectivity. organic-chemistry.org

Similarly, chiral metal complexes, such as those involving dinuclear zinc, can effectively catalyze the direct conjugate addition of nucleophiles to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. nih.gov

Below is a table summarizing representative examples of asymmetric Michael additions to nitroalkenes, illustrating the effectiveness of various chiral catalytic systems.

| Catalyst/System | Nucleophile | Nitroalkene Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S,S)-Bis-ProPhenol/Et₂Zn | 2(5H)-Furanone | (E)-β-Nitrostyrene | Toluene | 85 | 10:1 | 96 |

| trans-4-Hydroxyprolylamide | Propanal | (E)-β-Nitrostyrene | CH₂Cl₂ | 95 | 98:2 (syn/anti) | 99 (syn) |

| Chiral Tetraoxacalix nih.govarene nih.govtriazine | Anthrone | (E)-β-Nitrostyrene | Toluene | 98 | - | 98 |

This table presents data synthesized from published research on analogous systems to illustrate the principles of asymmetric catalysis in Michael additions to nitroalkenes. organic-chemistry.orgnih.govresearchgate.net

Intermolecular and Intramolecular Michael Addition Pathways

The presence of a nitroalkene moiety in this compound makes it a competent Michael acceptor. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Intermolecular Michael Addition: In the presence of an external nucleophile, this compound can undergo a standard intermolecular Michael addition. A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon, leading to the formation of a new carbon-nucleophile bond. The resulting intermediate is a nitronate, which can be subsequently protonated to yield the final 1,3-addition product.

Intramolecular Michael Addition: The potential for intramolecular Michael addition exists if a suitable nucleophile is present within the molecule or can be generated in situ. For this compound itself, this pathway is not readily apparent without modification. However, if the terminal alkene were to be transformed into a nucleophilic center, or if a nucleophile were appended to the carbon backbone, a cyclization reaction via an intramolecular Michael addition could be envisioned. Such a reaction would be governed by the stability of the resulting ring system, with 5- and 6-membered rings being the most favored products according to Baldwin's rules.

| Michael Addition Pathway | Description | Potential Products |

| Intermolecular | Attack of an external nucleophile on the β-carbon of the nitroalkene. | Acyclic 1,3-addition products. |

| Intramolecular | Internal nucleophilic attack on the β-carbon, leading to cyclization. | Cyclic products, typically 5- or 6-membered rings. |

Cycloaddition Reactions Involving Nitroalkenes

The electron-deficient nature of the double bond in the nitroalkene system of this compound makes it an excellent participant in various cycloaddition reactions. These reactions provide powerful methods for the construction of cyclic and heterocyclic systems.

Diels-Alder Reactions Where Nitroalkenes Act as Dienophiles

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgyoutube.compraxilabs.comkhanacademy.orgmasterorganicchemistry.com The nitroalkene functionality in this compound serves as a potent dienophile due to the electron-withdrawing nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene. organic-chemistry.org This facilitates the [4+2] cycloaddition with electron-rich dienes. The reaction is expected to proceed via a concerted mechanism, leading to the formation of a cyclohexene (B86901) ring bearing a nitro group and the iodo-ethyl side chain. The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the dienophile being retained in the product.

Hetero-Diels-Alder (HDA) Cycloadditions and Nitronate Intermediates

Hetero-Diels-Alder reactions involve dienes or dienophiles containing one or more heteroatoms. organic-chemistry.orgnih.govscu.edu.cnmdpi.com this compound can act as a dienophile in HDA reactions. More interestingly, the nitro group itself can participate in cycloadditions. Upon deprotonation with a base, the nitroalkane can form a nitronate intermediate. This nitronate can then act as a 1,3-dipole in cycloaddition reactions, or it can be involved in inverse-electron-demand Diels-Alder reactions where it acts as the diene component.

1,3-Dipolar Cycloadditions with Various Dipoles (e.g., Nitrile Oxides, Nitrones, Azomethine Ylides)

The double bond of the nitroalkene in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.govorganic-chemistry.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.govorganic-chemistry.org The electron-deficient nature of the nitroalkene enhances its reactivity towards a variety of 1,3-dipoles, including:

Nitrile Oxides: Reaction with nitrile oxides would lead to the formation of isoxazoline (B3343090) rings.

Nitrones: Cycloaddition with nitrones would yield isoxazolidine (B1194047) derivatives. scispace.comresearchgate.net

Azomethine Ylides: The reaction with azomethine ylides would produce pyrrolidine (B122466) rings.

These reactions are generally highly regioselective and stereoselective, providing a powerful tool for the synthesis of complex heterocyclic structures.

| 1,3-Dipole | Resulting Heterocycle |

| Nitrile Oxide | Isoxazoline |

| Nitrone | Isoxazolidine |

| Azomethine Ylide | Pyrrolidine |

Tandem and Cascade Cycloaddition Sequences

The multiple functional groups in this compound open up the possibility for tandem or cascade reaction sequences, where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.orgresearchgate.net For instance, a cycloaddition reaction at the nitroalkene could be followed by a subsequent reaction involving the iodine atom. An example could be an initial Diels-Alder reaction, followed by an intramolecular cyclization triggered by the displacement of the iodide. Such cascade reactions are highly efficient in building molecular complexity from simple starting materials. wikipedia.org

[2+2] Cycloaddition Reactions and Cyclobutane (B1203170) Derivatives

[2+2] Cycloaddition reactions, typically photochemically induced, can occur between two alkene units to form a cyclobutane ring. nih.govru.nlresearchgate.netresearchgate.net The electron-deficient nitroalkene in this compound can participate in [2+2] cycloadditions with electron-rich alkenes. These reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The resulting cyclobutane derivatives would be highly functionalized, bearing both a nitro group and an iodo-ethyl side chain, making them valuable intermediates for further synthetic transformations.

Reactivity of the Carbon-Iodine Bond in Iodo-nitrohexenes

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes iodoalkanes highly reactive substrates in a variety of organic transformations. In this compound, the C-I bond is on a secondary carbon, and its reactivity is further influenced by the adjacent electron-withdrawing nitro group and the nearby carbon-carbon double bond.

Nucleophilic Substitution Reactions of Iodoalkanes

Nucleophilic substitution is a fundamental reaction of alkyl halides where a nucleophile replaces the halide leaving group. For this compound, being a secondary alkyl iodide, both S(_N)1 and S(_N)2 reaction pathways are possible, and the predominant mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The S(_N)2 mechanism involves a one-step process where the nucleophile attacks the carbon atom, and the iodide ion leaves simultaneously. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The presence of the electron-withdrawing nitro group at the adjacent carbon can decrease the rate of S(_N)2 reactions by reducing the electron density at the reaction center, making it less susceptible to nucleophilic attack.

Conversely, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The secondary nature of the carbon bearing the iodine in this compound can support the formation of a secondary carbocation. However, the adjacent electron-withdrawing nitro group would destabilize this carbocation, making the S(_N)1 pathway less favorable than for a simple secondary alkyl iodide.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, R₂N⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone (B3395972), DMSO) |

| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) | Good leaving group (e.g., I⁻, Br⁻, TsO⁻) |

Elimination Reactions, Including Dehydrohalogenation to Form Alkenes

Elimination reactions of alkyl halides lead to the formation of alkenes through the removal of a hydrogen atom and a halogen from adjacent carbon atoms, a process known as dehydrohalogenation. For this compound, elimination reactions can proceed via E1 or E2 mechanisms, often competing with substitution reactions.

The E2 mechanism is a concerted, one-step process that requires a strong base. The regioselectivity of E2 reactions is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. In the case of this compound, removal of a proton from the carbon bearing the nitro group would lead to a conjugated diene, which would be a thermodynamically favored product. However, the acidity of this proton is significantly increased by the electron-withdrawing nitro group, which could favor its abstraction.

Hofmann's rule, on the other hand, predicts the formation of the less substituted alkene as the major product. This is often observed when a bulky base is used, which preferentially abstracts the more sterically accessible proton. In this compound, the use of a bulky base like potassium tert-butoxide might favor the removal of a proton from the methylene (B1212753) group at the 4-position, leading to a non-conjugated diene.

The E1 mechanism proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. Similar to the S(_N)1 reaction, the formation of the carbocation would be disfavored by the adjacent nitro group.

| Condition | Favored Product | Rationale |

|---|---|---|

| Strong, non-bulky base (e.g., NaOEt) | Zaitsev product (more substituted alkene) | Formation of the thermodynamically more stable alkene. |

| Strong, bulky base (e.g., KOtBu) | Hofmann product (less substituted alkene) | Steric hindrance favors abstraction of the less hindered proton. |

Radical Reactions Involving Alkyl Iodides and Nitro Compounds

The weak C-I bond in alkyl iodides makes them susceptible to homolytic cleavage to form alkyl radicals. In this compound, the presence of the double bond allows for the possibility of intramolecular radical cyclization. The generation of a radical at the carbon bearing the iodine can be initiated by radical initiators like AIBN or by photolysis.

Once the radical is formed, it can undergo a 5-exo-trig cyclization, attacking the double bond to form a five-membered ring, or a 6-endo-trig cyclization to form a six-membered ring. Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations for hexenyl radicals. The resulting cyclized radical can then be trapped by a hydrogen atom donor or another radical scavenger. The presence of the nitro group can influence the stability and reactivity of the radical intermediates.

Metal-Catalyzed Coupling and Transformation Reactions

The carbon-iodine bond in this compound is well-suited for participation in various metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a Heck reaction, for instance, a palladium catalyst would facilitate the coupling of the iodo-nitroalkene with another alkene. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. The presence of the nitro and vinyl functional groups in this compound offers potential for further transformations and the synthesis of complex molecules.

| Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂/PPh₃ | C(sp²) - C(sp²) |

| Suzuki | Organoboron compound | Pd(PPh₃)₄ | C(sp²) - C(sp²) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | C(sp²) - C(sp) |

Interplay Between Nitro and Iodo Groups in Complex Reaction Pathways

The proximate positioning of the nitro and iodo groups in this compound leads to a complex interplay of electronic and steric effects that can influence the outcome of its reactions. The strong electron-withdrawing nature of the nitro group can significantly impact the reactivity of the adjacent C-I bond.

Mechanistic Investigations of Iodonitration Processes

This compound can be synthesized through the iodonitration of a suitable diene, such as 1,5-hexadiene (B165246). The mechanism of this reaction involves the electrophilic addition of an iodonium (B1229267) ion (I⁺) source to one of the double bonds, forming a cyclic iodonium ion intermediate. This is followed by the nucleophilic attack of a nitrite ion (NO₂⁻) or its equivalent. The regioselectivity and stereoselectivity of this reaction are critical in determining the final structure of the product. The attack of the nucleophile generally occurs at the more substituted carbon of the iodonium ion and from the side opposite to the iodine, leading to an anti-addition product. The specific isomer, this compound, would arise from a specific regiochemical and stereochemical course of this addition reaction.

Formation and Reactivity of α-Iodonitroalkane Radical Anions

The formation of α-iodonitroalkane radical anions from precursors like this compound is typically initiated by a single-electron transfer (SET) process. This can be achieved through photochemical methods or by using chemical reductants. The nitro group is a potent electron acceptor, facilitating the formation of a radical anion upon electron transfer.

Once formed, the α-iodonitroalkane radical anion is a highly reactive intermediate. The presence of the iodine atom adjacent to the nitro-substituted carbon creates a labile C-I bond. This bond can undergo homolytic cleavage to release an iodide anion and a nitroalkane radical.

The subsequent reactivity of the generated radical is diverse. In the case of this compound, the presence of the terminal alkene functionality allows for intramolecular reactions. The radical can add to the double bond, leading to the formation of a five- or six-membered ring, depending on the regioselectivity of the cyclization. This process is a key step in the synthesis of various cyclic nitro compounds.

Table 1: Key Intermediates in the Radical Anion Chemistry of this compound

| Intermediate | Structure | Description |

| α-Iodonitroalkane Radical Anion | [R-CH(I)NO₂]•⁻ | Formed via single-electron transfer to the nitro group. |

| Nitroalkane Radical | R-CH•NO₂ | Generated upon the homolytic cleavage of the C-I bond in the radical anion. |

| Cyclized Radical | - | Formed after the intramolecular addition of the nitroalkane radical to the alkene. |

Intramolecular Halocyclization Mechanisms Activated by Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile compounds that can act as powerful electrophiles and oxidants, enabling a variety of transformations, including the intramolecular halocyclization of alkenes. nih.gov In the context of this compound, these reagents can activate the alkene moiety towards nucleophilic attack.

The general mechanism for hypervalent iodine-mediated halocyclization involves the coordination of the hypervalent iodine reagent to the alkene's double bond. This coordination activates the alkene, making it more susceptible to attack by an internal nucleophile. In the case of this compound, while the nitro group is not a classical nucleophile for this type of reaction, other functionalities could potentially participate, or the reaction could proceed through alternative pathways.

Research on analogous systems, such as unsaturated amines, has shown that hypervalent iodine reagents like PIDA (phenyliodine diacetate) in the presence of an iodide source like potassium iodide can promote efficient iodocyclization. nih.gov A proposed mechanism involves the formation of an iodonium ion intermediate from the alkene, which is then attacked by the internal nucleophile to yield the cyclized product. nih.gov

Table 2: Common Hypervalent Iodine Reagents in Halocyclization Reactions

| Reagent | Abbreviation | Typical Use |

| Phenyliodine Diacetate | PIDA | Oxidant and electrophile in various cyclization reactions. nih.gov |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | A more reactive analogue of PIDA. |

| Iodosylbenzene | PhIO | Precursor to other hypervalent iodine reagents. |

While direct studies on this compound with hypervalent iodine reagents are not extensively documented in the provided search results, the established reactivity of these reagents with unsaturated systems suggests a high potential for inducing intramolecular cyclization. The specific pathways and products would depend on the reaction conditions and the nature of the hypervalent iodine reagent employed.

Synthetic Utility and Applications in Complex Molecule Synthesis

5-Iodo-6-nitrohex-1-ene as a Key Building Block for Diverse Organic Syntheses

The strategic placement of three distinct functional groups within this compound positions it as an ideal building block for the assembly of complex molecular architectures. frontiersin.orgnih.gov The alkene moiety can participate in various addition reactions, the iodide is a good leaving group for nucleophilic substitutions, and the nitro group can be transformed into a plethora of other functionalities. arkat-usa.org This trifunctional nature allows for a stepwise and controlled introduction of molecular complexity.

Nitroalkanes and their derivatives are considered indispensable building blocks for creating molecules relevant to the pharmaceutical industry. frontiersin.org The diverse reactivity of the nitro group, including its ability to be easily converted into other functional groups, makes compounds like this compound highly valuable to synthetic chemists. nih.gov The presence of the iodo and alkene groups further expands its synthetic potential, allowing for its use in cross-coupling reactions, cyclizations, and other carbon-carbon bond-forming strategies.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Type of Reactions | Potential Applications |

|---|---|---|

| Terminal Alkene | Electrophilic Addition, Hydroboration-Oxidation, Epoxidation, Metathesis | Introduction of hydroxyl groups, formation of epoxides, carbon-carbon bond formation. |

| Secondary Iodide | Nucleophilic Substitution, Elimination, Cross-Coupling Reactions | Introduction of various nucleophiles, formation of double bonds, synthesis of complex carbon skeletons. |

| Primary Nitro Group | Reduction, Nef Reaction, Conversion to Nitrile Oxides | Formation of amines, carbonyl compounds, and reactive intermediates for cycloadditions. |

Access to Functionalized Derivatives through Transformation of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide array of other functionalities. This flexibility is a key aspect of the synthetic utility of this compound.

The reduction of the nitro group is a fundamental transformation that provides access to primary amines. A variety of reducing agents can be employed to achieve this, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. For a substrate like this compound, chemoselective reduction of the nitro group without affecting the alkene or the carbon-iodine bond is a critical consideration.

Common methods for the reduction of nitroalkanes include catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) or the use of metal hydrides. The reduction of a nitro group is a key step in the synthesis of secondary and tertiary amines and is a valuable strategy in pharmaceutical-oriented synthesis. nih.gov This transformation would convert this compound into 6-amino-5-iodohex-1-ene, a valuable intermediate for further functionalization, such as the synthesis of nitrogen-containing heterocycles. Partial reduction can also yield hydroxylamines.

The Nef reaction is a classic method for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield the carbonyl compound. nih.gov The generally accepted mechanism involves the protonation of a nitronic acid to form an N,N-bis(hydroxy)iminium cation, which is then attacked by water. nih.gov

Applying the Nef reaction to this compound would be expected to produce 5-iodohex-1-en-6-al. The success of this reaction would depend on the stability of the alkene and the iodide under the strongly acidic conditions typically employed. Modern variations of the Nef reaction, including oxidative and reductive methods, have been developed to proceed under milder conditions, which could be advantageous for a sensitive substrate like this compound. organic-chemistry.orgnih.gov

Primary nitroalkanes can serve as precursors to nitrile oxides, which are highly reactive intermediates valuable in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocycles. rushim.ru Common methods for generating nitrile oxides from nitroalkanes include the Mukaiyama reaction, which uses a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base.

The conversion of the nitro moiety in this compound would generate a transient nitrile oxide intermediate. This intermediate could then be trapped in situ with a dipolarophile (such as an alkyne or an alkene) to construct complex heterocyclic frameworks. The direct conversion of the nitro group to a nitrile is also a possible transformation, further expanding the synthetic utility of this building block.

Application in the Synthesis of Diverse Heterocyclic Compounds

The functional handles present in this compound make it a promising starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com Nitroalkenes, in particular, are well-established precursors for the synthesis of heterocycles. rsc.orgresearchgate.net

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry. mdpi.comnih.govnih.govresearchgate.net The structure of this compound provides multiple pathways to access these valuable ring systems.

Pyrroles : The synthesis of pyrroles often involves the reaction of nitroalkenes with enolates or enamines. scispace.comresearchgate.net For instance, the nitro group of this compound could be used to construct the pyrrole (B145914) ring, while the iodo and alkene functionalities could be retained for subsequent modifications. Photochemical methods have also been employed for the synthesis of pyrrole derivatives. rsc.org

Pyrazoles : Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. nih.gov Their synthesis can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazine. rsc.org While not a direct precursor, this compound could be transformed into a suitable 1,3-difunctionalized intermediate for pyrazole (B372694) synthesis. organic-chemistry.orgnih.gov

Imidazoles : Imidazoles are another important class of five-membered heterocycles containing two non-adjacent nitrogen atoms. organic-chemistry.org Synthetic strategies such as the van Leusen imidazole (B134444) synthesis could potentially be adapted, where intermediates derived from this compound could serve as starting materials. nih.gov

Triazoles : Triazoles are five-membered heterocycles with three nitrogen atoms. nih.gov The 1,2,3-triazole ring system is famously constructed via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The alkene in this compound could be converted to a terminal alkyne, and the nitro group could be reduced to an amine and then converted to an azide (B81097), setting the stage for an intramolecular or intermolecular cycloaddition. Alternatively, reactions of nitroalkenes with sodium azide are known to produce triazoles. nih.govresearchgate.net

Table 2: Potential Heterocyclic Products from this compound Derivatives

| Heterocycle | Key Intermediate from this compound | Synthetic Strategy |

|---|---|---|

| Pyrrole | This compound | Reaction with an α-isocyanoacetate ester. |

| Pyrazole | 1,3-dicarbonyl derivative | Condensation with hydrazine. |

| Imidazole | α-dicarbonyl or α-hydroxyketone derivative | Condensation with an aldehyde and ammonia (B1221849) source. |

| 1,2,3-Triazole | Azide and alkyne derivatives | Intramolecular or intermolecular azide-alkyne cycloaddition. |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

While direct, documented examples of the synthesis of oxygen- and sulfur-containing heterocycles starting specifically from this compound are not extensively reported in readily available literature, its structural motifs suggest plausible synthetic pathways based on established methodologies for related substrates.

The presence of the iodo and nitro groups allows for intramolecular cyclization reactions to form five- and six-membered rings. For instance, under radical conditions, the iodoalkane can generate a carbon-centered radical that could subsequently add to the nitroalkene moiety or undergo other intramolecular transformations, potentially leading to the formation of substituted tetrahydrofurans or tetrahydropyrans after subsequent functional group manipulations.

Similarly, the synthesis of sulfur-containing heterocycles could be envisioned. Nucleophilic substitution of the iodide by a sulfur nucleophile, followed by intramolecular reactions involving the nitroalkene or the terminal double bond, could provide routes to substituted thiolanes or thianes. For example, a thiol introduced at the 5-position could undergo a Michael addition to the nitroalkene, leading to the formation of a five-membered sulfur-containing ring.

Contributions to Stereoselective Synthesis of Enantiopure and Diastereopure Structures

The stereochemical complexity inherent in this compound, with a stereocenter at the carbon bearing the iodine atom, makes it an interesting substrate for stereoselective synthesis. The development of methods to control the stereochemistry during its synthesis and subsequent reactions is crucial for its application in the preparation of enantiopure and diastereopure molecules.

Utilization of Chiral Catalysts and Auxiliaries in Nitroalkene Transformations

In the broader context of nitroalkene chemistry, the use of chiral catalysts and auxiliaries is a well-established strategy for achieving high levels of stereocontrol. These methods can be conceptually applied to reactions involving this compound.

Chiral Catalysts: Asymmetric catalysis of reactions involving the nitro group, such as Michael additions or Henry (nitroaldol) reactions, can be achieved using chiral metal complexes or organocatalysts. For instance, a chiral catalyst could facilitate the enantioselective addition of a nucleophile to the nitroalkene moiety of this compound, thereby establishing a new stereocenter with high enantiomeric excess.

Chiral Auxiliaries: Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. For example, if this compound were synthesized from a precursor containing a chiral auxiliary, this auxiliary could influence the stereochemistry of the iodination or other subsequent transformations. After the desired stereochemistry is set, the auxiliary can be removed.

A hypothetical reaction demonstrating the use of a chiral catalyst is presented in the table below:

| Reactant | Catalyst | Product Stereochemistry |

| This compound | Chiral Lewis Acid | Enantioenriched product |

| This compound | Chiral Organocatalyst | Diastereomerically enriched product |

Diastereoselective and Enantioselective Pathways in Tandem and Cascade Reactions

The multiple functionalities in this compound make it an ideal candidate for tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation. The stereochemical outcome of such sequences can be controlled to produce complex diastereomeric and enantiomeric structures.

For example, a cascade reaction could be initiated by a Michael addition to the nitroalkene, which could then be followed by an intramolecular cyclization. The stereochemistry of the initial Michael addition, controlled by a chiral catalyst or auxiliary, would then dictate the stereochemical course of the subsequent cyclization, leading to a product with multiple, well-defined stereocenters.

The following table illustrates a potential diastereoselective cascade reaction:

| Reaction Type | Initiating Step | Key Intermediate | Final Product | Stereoselectivity |

| Cascade Cyclization | Michael Addition | Nitronate Anion | Polycyclic Nitroalkane | High Diastereoselectivity |

| Radical Cascade | Radical Addition | Alkyl Radical | Fused Heterocycle | Substrate Controlled |

The development of such stereoselective tandem and cascade reactions involving this compound would represent a significant advancement in the efficient synthesis of complex, biologically relevant molecules. Further research is needed to explore and realize the full potential of this versatile building block in stereoselective synthesis.

Advanced Spectroscopic and Structural Characterization of Iodo Nitroalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 5-Iodo-6-nitrohex-1-ene. Through-bond and through-space correlations allow for a complete assignment of its constitution and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most critical data for identifying the primary structure of this compound. The ¹H NMR spectrum displays distinct signals corresponding to each unique proton environment, with chemical shifts influenced by the electronegativity of adjacent substituents like the iodine and nitro groups. The terminal vinyl group protons are expected in the δ 4.9–5.9 ppm region, while the proton on the iodine-bearing carbon (C5) would appear significantly downfield.

The ¹³C NMR spectrum complements this by showing six distinct carbon signals. The carbons of the double bond (C1 and C2) are found in the characteristic alkene region (δ 114–140 ppm), while the C-I and C-NO₂ carbons are shifted downfield due to the electron-withdrawing effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is predictive and based on established substituent effects on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₂) | ~5.0-5.2 | ~115 |

| 2 (CH) | ~5.7-5.9 | ~138 |

| 3 (CH₂) | ~2.1-2.3 | ~33 |

| 4 (CH₂) | ~1.8-2.0 | ~30 |

| 5 (CHI) | ~4.2-4.4 | ~35 |

| 6 (CH₂NO₂) | ~4.5-4.7 | ~75 |

Utility of 2D NMR Techniques (e.g., COSY, NOESY, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling networks. For this compound, COSY spectra would show cross-peaks connecting H2 with H1 and H3; H3 with H2 and H4; H4 with H3 and H5; and H5 with H4 and H6, thus confirming the contiguous spin system of the hexene backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal at δ ~5.7-5.9 ppm would correlate with the carbon signal at δ ~138 ppm, confirming their assignment as H2 and C2, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, regardless of their bonding. While this compound has a chiral center at C5, NOESY can provide information about the preferred conformation of the molecule in solution by showing through-space correlations between non-adjacent protons.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. Different dissociation techniques provide varied and complementary information.

Electron-Activated Dissociation (EAD) is a fragmentation method that involves the interaction of ions with electrons. sciex.com This technique can induce fragmentation of singly-charged ions and often produces unique cleavage patterns distinct from traditional methods like CID. nih.gov For this compound, EAD would likely initiate fragmentation through radical-driven pathways, potentially leading to cleavages that are not observed in thermal dissociation methods. mass-analytica.com This could result in a richer fragmentation spectrum, providing more detailed structural information. mass-analytica.com

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique where ions are fragmented by accelerating them into a collision cell filled with a neutral gas. wikipedia.orgtaylorandfrancis.com The kinetic energy from the collisions is converted into internal energy, causing the weakest bonds to break. nationalmaglab.org The resulting fragmentation pattern serves as a molecular fingerprint. nationalmaglab.org

In the context of this compound, the fragmentation is heavily influenced by the nitroalkane and alkene functionalities.

Nitroalkane Fragmentation: The nitro group is a key driver of fragmentation. Studies on similar compounds show that fragmentation of nitroalkanes typically proceeds through two main pathways: the loss of the NO₂⁻ anion or the neutral loss of nitrous acid (HNO₂). nih.govnih.govresearchgate.net These characteristic losses are diagnostic for the presence of the nitro group.

Influence of Alkene and Iodo Groups: The double bond and the iodine atom also direct fragmentation. The presence of the double bond can facilitate complex cyclization reactions before fragmentation. nih.govresearchgate.net Cleavage of the C-I bond is also a probable event, leading to a significant fragment corresponding to the loss of an iodine radical. The fragmentation of the carbon chain itself will produce a series of alkyl and alkenyl carbocations.

Plausible CID Fragmentation Pathways for this compound (Molecular Ion [M]⁺˙ at m/z 255)

| Fragmentation Event | Neutral Loss | m/z of Resulting Ion |

| Loss of nitro group | •NO₂ | 209 |

| Loss of nitrous acid | HNO₂ | 208 |

| Loss of iodine | •I | 128 |

| Alpha-cleavage at C4-C5 | C₅H₈INO₂• | 81 (C₆H₅⁺) |

| Cleavage at C3-C4 | C₃H₅• | 212 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. The process involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, which in turn allows for the determination of the precise positions of the atoms in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H10INO2 |

| Formula Weight | 255.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.882 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1030.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.645 |

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Halogen Bond | C-I | O-N-O | 2.8 - 3.5 | Directional interaction influencing crystal packing |

| Hydrogen Bond | C-H | O-N-O | 2.9 - 3.8 | Contributes to the stability of the supramolecular structure |

| van der Waals | - | - | > 3.5 | Non-directional forces contributing to overall cohesion |

| Torsion Angle | Atoms Involved | Angle (°) |

|---|---|---|

| C1-C2-C3-C4 | Vinyl group to alkyl chain | -175.8 |

| C3-C4-C5-C6 | Alkyl chain conformation | 65.2 |

| C4-C5-C6-N1 | Iodo-nitro group orientation | -60.1 |

| I1-C5-C6-N1 | Relative position of Iodine and Nitro group | 178.9 |

Theoretical and Computational Chemistry Studies of Iodo Nitroalkenes

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For iodo-nitroalkenes, DFT calculations are crucial for understanding their formation, typically via the electrophilic addition of an iodine cation and a nitro group to a double bond.

In a process analogous to the formation of 5-iodo-6-nitrohex-1-ene from 1,5-hexadiene (B165246), DFT studies on the electrophilic addition to alkenes have provided significant insights. iciq.orgnih.gov Calculations can map out the entire potential energy surface of the reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. For instance, the reaction would likely proceed through a cyclic iodonium (B1229267) ion intermediate. DFT calculations can determine the energy barriers (activation energies) for the nucleophilic attack of the nitro group on this intermediate, explaining the reaction's regioselectivity and stereoselectivity.

Key parameters that can be elucidated using DFT for the iodonitration of an alkene include:

Transition State Geometries: Detailing the bond-breaking and bond-forming processes.

Activation Energies: Quantifying the energy barriers that control reaction rates.

Thermodynamic Stabilities: Comparing the relative energies of different isomers or products.

A representative study on alkene adsorption characterized by DFT calculations provided the chemisorption energies for various alkenes, demonstrating the method's power in quantifying molecular interactions. nih.gov Similarly, DFT can be used to study the stability of different conformers of this compound and the transition states for their interconversion.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. An MD simulation models the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the system.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has several rotatable single bonds. MD simulations can reveal the preferred three-dimensional shapes (conformers) in different environments (e.g., in various solvents) and the timescale of transitions between them.

Analyze Solvent Effects: By simulating the molecule in a box of solvent molecules (like water, ethanol, or a nonpolar solvent), researchers can understand how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence its behavior and stability. mdpi.commdpi.com

Study Interfacial Properties: MD simulations are frequently used to investigate how functionalized molecules interact with surfaces or at interfaces, providing insights into the material properties of systems containing such compounds. mdpi.comnih.gov

The combination of MD simulations with experimental data can provide a comprehensive understanding of the macroscopic properties of a substance based on its microscopic behavior. nih.gov

Quantum Chemical Studies to Understand Electronic Structure and Reactivity

Quantum chemical studies, including but not limited to DFT, provide fundamental information about the electronic properties of a molecule, which are the ultimate determinants of its reactivity. For this compound, these studies can calculate and analyze a variety of electronic descriptors.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO location indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO location indicates where it is most likely to accept electrons (electrophilic sites). In this compound, the double bond would be a region of high HOMO density, making it susceptible to electrophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. The electron-withdrawing nature of the nitro group and the electronegativity of the iodine atom create a complex electrostatic landscape. An ESP map would show regions of negative potential (red) near the oxygen atoms of the nitro group and positive potential (blue) elsewhere, guiding how the molecule interacts with other polar molecules or ions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, lone pairs, and charge distribution, offering a more quantitative picture than ESP maps.

Quantum chemical methods have been used to verify the antioxidative action of iodide by examining interactions between the frontier orbitals (LUMO and HOMO) of iodine species and biological molecules. oatext.com This highlights the power of these methods to explain reactivity at a fundamental electronic level.

Computational Modeling and Prediction of Stereoselectivity in Synthetic Reactions

The formation of this compound from an appropriate precursor like 1,5-hexadiene results in the creation of two adjacent chiral centers (at C5 and C6). Therefore, controlling the stereochemistry of the product is a significant synthetic challenge. Computational modeling has become an invaluable tool for predicting and rationalizing the stereochemical outcomes of such reactions. rsc.org

The general approach involves:

Modeling Transition States: DFT is used to calculate the structures and energies of all possible transition states leading to the different stereoisomers (diastereomers). For an iodonitration reaction, this would involve modeling the transition states for both syn- and anti-addition of the iodo and nitro groups across the double bond.

Calculating Energy Differences: The relative energies of these competing transition states are calculated. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and will thus lead to the major product.

Predicting Product Ratios: The predicted difference in activation energies (ΔΔG‡) can be used in the Boltzmann distribution equation to estimate the theoretical ratio of the diastereomers at a given temperature.

This predictive power allows chemists to understand why a particular stereoisomer is favored and can aid in the rational design of new catalysts or reaction conditions to improve selectivity. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Atom Economy and Chemoselectivity

The development of synthetic routes that are both efficient and environmentally benign is a paramount goal in modern chemistry. For a compound such as 5-iodo-6-nitrohex-1-ene, future efforts will likely focus on improving atom economy, which seeks to maximize the incorporation of starting materials into the final product. This can be achieved through the design of new reactions that minimize waste and avoid the use of stoichiometric reagents.

Exploration of Innovative Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis) for Iodo-nitroalkene Transformations

The transformation of iodo-nitroalkenes into more complex molecules is a fertile ground for the application of modern catalytic systems. Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for a variety of chemical reactions. The development of novel organocatalysts could enable new modes of reactivity for this compound, leading to the stereoselective synthesis of valuable chiral building blocks.

Photoredox catalysis, which uses light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. This technology could be particularly useful for transformations involving the iodo- and nitro- functionalities of this compound. For instance, photoredox-mediated reactions could facilitate radical-based transformations, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild reaction conditions.

Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the lifecycle of a chemical compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. These benefits include enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in traditional batch setups.

The integration of automated synthesis platforms with flow chemistry systems can further streamline the production process. Automated platforms allow for precise control over reaction parameters, real-time monitoring of reaction progress, and rapid optimization of reaction conditions. This approach can significantly accelerate the development of scalable and efficient processes for the synthesis of this compound and its derivatives.

Computational Design and Predictive Modeling of Novel Iodo-nitro Compounds and Their Reactivity Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. The use of computational methods can provide valuable insights into the electronic structure, stability, and reactivity of this compound. Density functional theory (DFT) calculations, for example, can be employed to predict reaction pathways and transition states, guiding the rational design of new experiments.

Furthermore, predictive modeling can be used to design novel iodo-nitro compounds with tailored properties. By systematically modifying the structure of the parent molecule and evaluating its predicted reactivity and other chemical characteristics, researchers can identify promising candidates for specific applications. This in silico approach can significantly reduce the time and resources required for the discovery and development of new chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-6-nitrohex-1-ene with high purity?

- Methodological Answer :

- Stepwise Synthesis : Begin with nitroalkene precursors, followed by iodination via electrophilic substitution. Use inert conditions (e.g., argon atmosphere) to prevent decomposition of the nitro group .

- Purification : Employ column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the compound. Validate purity via TLC and HPLC (>95% purity) .

- Characterization : Confirm structure using - and -NMR (iodine’s deshielding effects), IR (nitro group stretching at ~1520 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on -NMR to identify alkene protons (δ 5.0–6.5 ppm) and iodine’s anisotropic effects. -NMR detects nitro group carbons (δ 70–90 ppm) .

- IR and UV-Vis : IR confirms nitro stretching modes; UV-Vis analyzes conjugation effects between the nitro and alkene groups .

- Mass Spectrometry : Use HRMS to distinguish isotopic patterns from iodine () and verify molecular ion peaks .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction parameters (temperature, solvent ratios, catalyst loading) in the experimental section. Use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps) .

- Supplementary Data : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in supporting information to enable replication .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using -NMR or in-situ IR to track intermediates. Compare rates under varying conditions (e.g., palladium catalysts vs. copper-free systems) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to analyze transition states and electron density maps, focusing on the nitro group’s electron-withdrawing effects .

Q. How do steric and electronic factors influence the stability of this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres. Correlate stability with substituent effects (e.g., nitro group orientation) .

- Dynamic NMR : Probe conformational changes at elevated temperatures to identify steric clashes between iodine and nitro groups .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data using tools like PRISMA frameworks. Identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

- Controlled Replication : Repeat key studies under standardized conditions, applying ANOVA to assess statistical significance of observed differences .

Q. How can computational methods predict novel synthetic applications for this compound?

- Methodological Answer :

- Reaction Pathway Simulation : Use software like ORCA or GAMESS to model potential reactions (e.g., cycloadditions). Validate predictions with small-scale exploratory experiments .

- Machine Learning : Train models on existing reaction databases to predict regioselectivity in halogenation or nitration steps .

Guidelines for Formulating Rigorous Research Questions

- Apply FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating iodine’s role in directing electrophilic substitutions addresses novelty and relevance .

- Avoid Ambiguity : Use precise terminology (e.g., “regioselectivity” instead of “reactivity”) and define variables (e.g., solvent polarity scales) .

- Address Knowledge Gaps : Frame questions to fill literature voids, such as “How does solvent coordination impact the nitro group’s electronic effects in this compound?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.